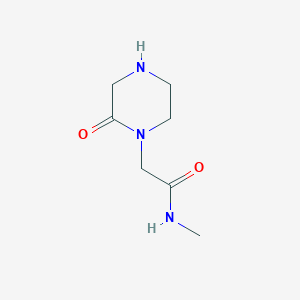

N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Description

N-methyl-2-(2-oxopiperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine ring substituted with a ketone group (2-oxo) and an acetamide side chain modified with a methyl group.

Properties

IUPAC Name |

N-methyl-2-(2-oxopiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)5-10-3-2-9-4-7(10)12/h9H,2-5H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTWDOXMRZZBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-oxopiperazin-1-yl)acetamide typically involves the reaction of N-methylpiperazine with ethyl chloroacetate, followed by hydrolysis and cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxopiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-(2-oxopiperazin-1-yl)acetamide has been investigated for its potential therapeutic effects:

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties, particularly against HIV. It disrupts the interactions between the viral capsid and host factors, inhibiting viral replication .

- Cytotoxicity and Anticancer Properties : Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) with IC50 values indicating potent activity .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it acts as a deubiquitinase inhibitor, which stabilizes proteins targeted for degradation. This property may be leveraged in therapeutic strategies for diseases characterized by protein instability .

The compound's interactions with biological molecules have been extensively studied:

- Mechanisms of Action : Its biological activity is primarily attributed to its ability to bind to specific targets within cellular pathways, influencing processes such as apoptosis and cell proliferation .

HIV Capsid Modulation

A study involving structural analysis revealed that derivatives of this compound effectively occupy multiple binding sites on the HIV capsid protein. This dual-stage inhibition leads to enhanced antiviral activity compared to existing treatments.

Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated significant cytotoxicity against NSCLC cell lines. The study explored the compound's mechanism of action through apoptosis induction pathways, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 2-oxopiperazine moiety distinguishes it from analogs like the Nintedanib intermediate (4-methylpiperazine) and Pritelivir (thiazole sulfonamide). The ketone group in the target may enhance hydrogen-bonding interactions compared to non-oxidized piperazines .

- Synthetic Efficiency: Derivatives like (S)-7j demonstrate high yields (76%) and purity (98%), suggesting robust synthetic routes for piperazinone-acetamide frameworks .

- Therapeutic Relevance : Pritelivir’s anti-herpes activity highlights the acetamide core’s versatility when paired with heterocyclic groups .

Physicochemical and Toxicological Profiles

Key Observations :

- Toxicity : Piperazine derivatives often require careful handling due to irritant properties, as seen in N-Phenyl-2-(piperazin-1-yl)acetamide .

Biological Activity

N-methyl-2-(2-oxopiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C7H13N3O2

- CAS Number : 1375474-31-9

- Molecular Weight : 157.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid derivatives. The process may include steps such as:

- Formation of the piperazine ring .

- Introduction of the methyl and acetamide groups through various organic reactions.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Cytotoxicity against Cancer Cells : Studies have shown that derivatives can induce cell death in cancerous cell lines such as HT29 (human colonic adenocarcinoma) and A549 (adenocarcinoma human alveolar basal epithelial cells) through mechanisms involving apoptosis and cell cycle arrest .

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression, such as farnesyltransferase, which is crucial for the post-translational modification of proteins involved in cell signaling .

Case Study 1: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of N-methyl derivatives on various cancer cell lines, MTT assays demonstrated that certain compounds significantly reduced cell viability in both HT29 and A549 cells compared to control groups. The results indicated that these compounds could potentially serve as lead candidates for further development into anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.4 | HT29 |

| N-methyl derivative X | 10.2 | A549 |

Case Study 2: Pharmacokinetics and Efficacy

A pharmacokinetic study involving animal models assessed the absorption, distribution, metabolism, and excretion (ADME) properties of N-methyl derivatives. The results indicated favorable pharmacokinetic profiles with adequate bioavailability and half-lives suitable for therapeutic applications.

| Parameter | Value |

|---|---|

| Half-life | 4.5 hours |

| Peak plasma concentration (Cmax) | 3.5 µM |

| Area under curve (AUC) | 15 µM·h |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-(2-oxopiperazin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Start with a piperazine derivative (e.g., 2-oxopiperazine) and react it with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Use a base like triethylamine to deprotonate intermediates .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

- Optimize yields by varying temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Monitor reaction progress via TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze H and C spectra to verify methyl group integration (δ ~2.8–3.2 ppm) and acetamide carbonyl resonance (δ ~168–170 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 214.12) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Q. How can researchers assess the compound's stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C with 75% relative humidity.

- Analyze degradation products monthly via HPLC (C18 column, acetonitrile/water gradient) and compare retention times to standards .

- Monitor hygroscopicity by measuring weight changes in controlled humidity chambers .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Synthesize analogs with substituent variations (e.g., replacing methyl with ethyl or cyclopropyl groups) and test biological activity (e.g., receptor binding assays). Use molecular docking (software: AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs) .

- Compare IC values in enzymatic assays (e.g., kinase inhibition) to identify critical functional groups. For example, bulky substituents on the piperazine ring may sterically hinder target interactions .

Q. How can computational chemistry tools predict the electronic properties and reactivity of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to determine frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP) surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Simulate IR spectra and compare with experimental data to validate computational models .

Q. What experimental designs mitigate contradictions in pharmacological data across studies?

- Methodology :

- Standardize assay conditions: Use identical cell lines (e.g., HEK293 for receptor studies), control for batch-to-buffer variability, and validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Address solubility issues by testing derivatives with improved logP values (e.g., adding polar groups like hydroxyls) and using co-solvents (e.g., DMSO ≤0.1%) in in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.